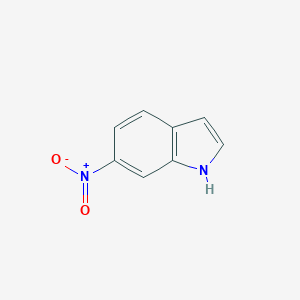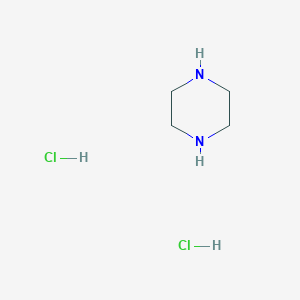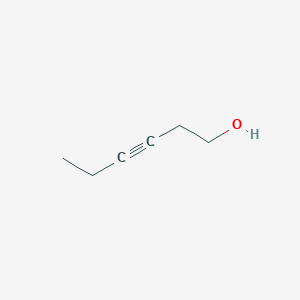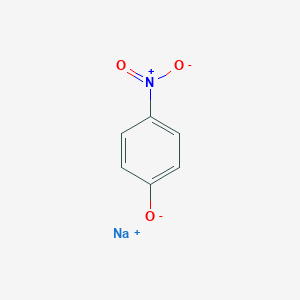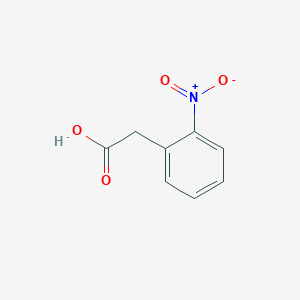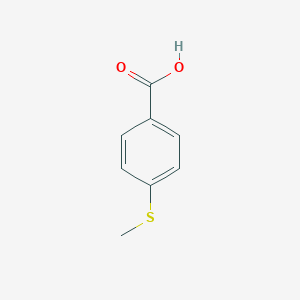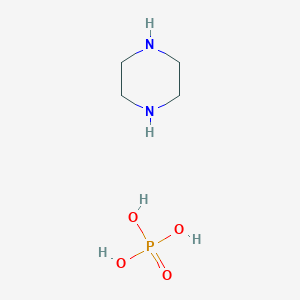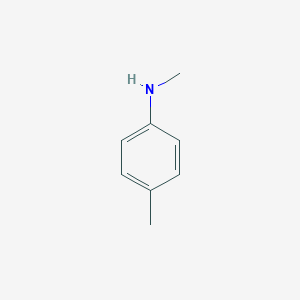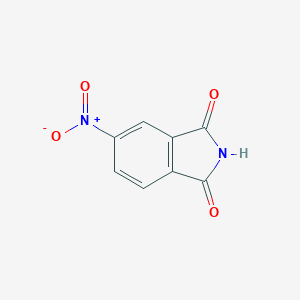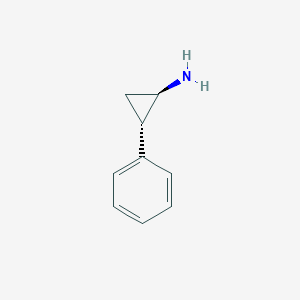
Tranylcypromin
Übersicht
Beschreibung
Parnate, chemisch bekannt als Tranylcypromin, ist ein Monoaminoxidase-Hemmer (MAOI), der hauptsächlich als Antidepressivum eingesetzt wird. Es ist wirksam bei der Behandlung von schweren Depressionen, insbesondere wenn andere Behandlungen versagt haben. This compound wirkt, indem es das Enzym Monoaminoxidase hemmt, das Neurotransmitter wie Serotonin, Noradrenalin und Dopamin abbaut .
Wissenschaftliche Forschungsanwendungen
Tranylcypromin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in der organischen Synthese verwendet, um Reaktionsmechanismen und -wege zu untersuchen.
Biologie: Wird in Studien zum Neurotransmitterstoffwechsel und zur Enzyminhibition eingesetzt.
Medizin: Ausgiebig erforscht für seine antidepressiven Eigenschaften und den möglichen Einsatz bei der Behandlung anderer psychiatrischer Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Referenzsubstanz in der Qualitätskontrolle verwendet.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch irreversible Hemmung des Enzyms Monoaminoxidase. Diese Hemmung verhindert den Abbau von Neurotransmittern wie Serotonin, Noradrenalin und Dopamin, was zu erhöhten Spiegeln dieser Neurotransmitter im Gehirn führt. Die erhöhten Neurotransmitterspiegel tragen dazu bei, die Symptome von Depression und Angstzuständen zu lindern .
Molekularziele und -wege:
Monoaminoxidase (MAO): this compound zielt auf beide Isoformen MAO-A und MAO-B ab, mit einer leichten Präferenz für MAO-A.
Neurotransmitter-Pfade: Durch die Hemmung von MAO verstärkt this compound die Aktivität der serotonergen, noradrenergen und dopaminergen Pfade.
Wirkmechanismus
Tranylcypromine, also known as Parnate or (1R,2S)-2-phenylcyclopropan-1-amine, is a monoamine oxidase inhibitor used in the treatment of major depressive disorder .
Target of Action
Tranylcypromine primarily targets monoamine oxidase (MAO) , an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine . Two isoforms of MAO, A and B, are found in the body .
Mode of Action
Tranylcypromine irreversibly and nonselectively inhibits monoamine oxidase (MAO) . This inhibition results in an increase in the levels of monoamines released upon synaptic firing .
Biochemical Pathways
By inhibiting MAO, tranylcypromine increases the levels of norepinephrine, epinephrine, serotonin, and dopamine . This affects various biochemical pathways, leading to enhanced neurotransmission and brain functions .
Pharmacokinetics
Tranylcypromine has a bioavailability of 50% . It is metabolized in the liver and has an elimination half-life of 2.5 hours . The compound is excreted in urine and feces .
Result of Action
The inhibition of MAO by tranylcypromine leads to an increase in the levels of monoamines, enhancing neurotransmission and brain functions . This results in improved mood and reduced anxiety, making tranylcypromine effective in the treatment of major depressive disorder, including atypical depression .
Action Environment
The action of tranylcypromine can be influenced by various environmental factors. For instance, the ingestion and absorption of tyramine, found in several foods, can cause extensive release of norepinephrine, which can rapidly increase blood pressure to the point of causing a hypertensive crisis . Therefore, dietary restrictions are often recommended when taking tranylcypromine .
Safety and Hazards
Parnate may cause serious side effects. Some of these include dilated pupils, vision problems, sensitivity to light, sudden and severe headache, neck pain or stiffness, numbness or weakness, problems with vision or speech, fast or pounding heartbeats, fever, cold sweat, nausea, vomiting, a light-headed feeling, like you might pass out, a seizure, manic episodes, high levels of serotonin in the body, or liver problems . It’s important to consult with a healthcare provider for a complete understanding of the potential risks and side effects.
Biochemische Analyse
Biochemical Properties
Tranylcypromine interacts with various enzymes, proteins, and other biomolecules. It acts via irreversible inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes responsible for the catabolism of various neurotransmitters . At higher doses, tranylcypromine also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .
Cellular Effects
Tranylcypromine influences cell function by affecting various cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism through its interactions with monoamine oxidases and its role as a norepinephrine reuptake inhibitor .
Molecular Mechanism
Tranylcypromine exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It inhibits monoamine oxidases, leading to changes in the levels of various neurotransmitters .
Temporal Effects in Laboratory Settings
The effects of tranylcypromine change over time in laboratory settings. It has a half-life of 2 hours and inhibits CYP2A6 at standard doses
Metabolic Pathways
Tranylcypromine is involved in the metabolic pathways of various neurotransmitters due to its inhibition of monoamine oxidases . It may also affect metabolic flux or metabolite levels.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Tranylcypromin wird aus Phenylcyclopropan synthetisiert. Die Synthese umfasst die Cyclisierung der Seitenkette von Amphetamin zur Bildung der Cyclopropylaminstruktur. Der Prozess umfasst typischerweise die folgenden Schritte:
Bildung von Phenylcyclopropan: Phenylcyclopropan wird aus Styrol und Diazoessigsäureester synthetisiert.
Bildung von Cyclopropylamin:
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound umfasst die chemische Großsynthese unter Verwendung ähnlicher Schritte wie oben beschrieben, die jedoch auf Effizienz und Ausbeute optimiert sind. Der Prozess wird unter kontrollierten Bedingungen durchgeführt, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tranylcypromin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Es kann reduziert werden, um einfachere Amine zu bilden.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nucleophile werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Cyclopropylamine und deren Derivate .
Vergleich Mit ähnlichen Verbindungen
Tranylcypromin wird mit anderen MAOIs wie Phenelzin und Isocarboxazid verglichen:
Phenelzin: Ein weiteres MAOI zur Behandlung von Depressionen, jedoch mit einer anderen chemischen Struktur und einem etwas anderen Nebenwirkungsprofil.
Isocarboxazid: Ähnlich wie this compound in seinem Wirkmechanismus, unterscheidet sich jedoch in seiner chemischen Struktur und Pharmakokinetik.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner schnellen Wirkungseintritt und seiner Wirksamkeit bei behandlungsresistenten Depressionen. Es zeichnet sich auch durch seine Cyclopropylaminstruktur aus, die in anderen MAOIs nicht vorkommt .
Liste ähnlicher Verbindungen:
- Phenelzin
- Isocarboxazid
- Selegilin (selektiver MAO-B-Hemmer)
- Moclobemid (reversibler MAO-A-Hemmer)
Eigenschaften
IUPAC Name |
(1R,2S)-2-phenylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELCINSCMGFISI-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023694, DTXSID201015773 | |
| Record name | Tranylcypromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S)-Tranylcypromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
79-80 °C @ 1.5-1.6 mm Hg | |
| Record name | TRANYLCYPROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in water /Sulfate/, Very slightly sol in alcohol, ether /Sulfate/, Practically insol in chloroform /Sulfate/ | |
| Record name | TRANYLCYPROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
RESULTS SUGGEST THAT D- & DL-TRANYLCYPROMINE HAVE DIRECT & INDIRECT ACTIONS ON TRYPTAMINERGIC NEUROTRANSMISSION., TRANYLCYPROMINE-HCL ADMIN IP (20 MG/KG) TO RATS: INCR IN HIPPOCAMPUS & DIENCEPHALON CONCN OF 2-PHENYLETHYLAMINE & TRYPTAMINE WERE MUCH HIGHER THAN THOSE OF M- & P-TYRAMINE. THESE MAY BE INVOLVED IN CNS NEURONAL FUNCTIONING, THEREFORE COMPONENT OF TRANYLCYPROMINE ACTIVITY., PLATELET MAO ACTIVITY MARKEDLY DECR (DL-TRANYLCYPROMINE SULFATE 10 & 20 MG ORAL): UPTAKE OF 5-HYDROXYTRYPTAMINE, DOPAMINE & METARAMINOL ONLY SLIGHTLY DECR. MAO INHIBITOR ANTIDEPRESSANT ACTIVITY PROBABLY LESS RELATED TO CATECHOLAMINE UPTAKE INHIBITION THAN OXIDASE INHIBITION, ...PRODUCE IRREVERSIBLE INACTIVATION OF MAO BY FORMING STABLE COMPLEXES WITH ENZYME. ... THERE IS EVIDENCE THAT SOME MAO INHIBITORS PREVENT RELEASE OF NOREPINEPHRINE FROM NERVE ENDINGS BY NERVE IMPULSES. /MAO INHIBITORS/, ... TRANYLCYPROMINE IS A POTENT BUT NOT SPECIFIC INHIBITOR OF CYP2C19. | |
| Record name | TRANYLCYPROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
3721-26-4, 155-09-9, 3721-28-6 | |
| Record name | (-)-Tranylcypromine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3721-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tranylcypromine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tranylcypromine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropylamine, 2-phenyl-, trans-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003721264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropylamine, 2-phenyl-, (1S-trans)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003721286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tranylcypromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S)-Tranylcypromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tranylcypromine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANYLCYPROMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E3V44J4Z9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRANYLCYPROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: 164-166 °C /Hydrochloride/ | |
| Record name | TRANYLCYPROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Tranylcypromine is a potent, irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) enzymes. [] These enzymes are responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO, tranylcypromine increases the concentration of these neurotransmitters in the synaptic cleft, potentially contributing to its antidepressant effects. [, , , ]
ANone: Yes, research suggests that the (-) isomer of tranylcypromine is a more potent inhibitor of MAO and produces fewer side effects compared to the (+) isomer. [] This difference highlights the importance of stereochemistry in the drug's pharmacological profile.
ANone: While MAO inhibition is considered the primary mechanism, studies suggest that tranylcypromine might also act as a reuptake inhibitor for certain neurotransmitters. [] The (-) isomer, in particular, has been shown to be a stronger blocker of the reuptake mechanism for brain amines. []
ANone: The molecular formula of tranylcypromine is C9H11N, and its molecular weight is 133.19 g/mol.
ANone: Tranylcypromine's structure closely resembles that of amphetamine. [, , ] The cyclopropyl ring in its structure is crucial for its interaction with the flavin adenine dinucleotide (FAD) cofactor in MAO. [] Modifications to this ring, such as fluorine substitution, can significantly impact its inhibitory activity and selectivity for MAO subtypes. []
ANone: Tranylcypromine is rapidly absorbed after oral administration. [] It undergoes extensive metabolism, with amphetamine, methamphetamine, and phenylethylamine identified as metabolic products. [] This metabolic pathway is important to consider due to the potential for amphetamine-related side effects.
ANone: Tranylcypromine irreversibly inhibits MAO, meaning that the enzyme's activity is not restored until new enzyme is synthesized. [, ] In a case of overdose, platelet MAO activity remained inhibited for at least 72 hours despite complete clinical recovery within that time frame. []
ANone: Tranylcypromine is primarily used as an antidepressant, particularly for individuals with atypical depression, anxiety, or fatigue. [, , , , ] It has also shown efficacy in treating neurogenic orthostatic hypotension when combined with tyramine. []
ANone: Tranylcypromine has a significant risk of adverse effects, particularly hypertensive crises, when combined with certain foods containing tyramine (e.g., cheese, wine) or sympathomimetic drugs. [, , , , , , ] This interaction, known as the "cheese effect," occurs due to tranylcypromine's inhibition of tyramine metabolism, leading to a dangerous buildup of tyramine and a surge in blood pressure. [, ]
ANone: Tranylcypromine is contraindicated in individuals with liver cirrhosis due to their extreme sensitivity to the drug. []
ANone: Tranylcypromine interacts with a variety of medications, including:
- Sympathomimetic drugs: Concomitant use can lead to severe hypertension. [, , , , ]
- Other antidepressants (e.g., imipramine): Can result in hypertensive crises. [, ]
- Opioid analgesics (e.g., morphine, pethidine): May cause severe central nervous system depression, coma, or other adverse reactions. []
ANone: Yes, recent research has explored the potential of brain-penetrant LSD1 inhibitors, structurally related to tranylcypromine, for treating brain disorders. [] These inhibitors target lysine-specific demethylase 1 (LSD1), an enzyme involved in histone modification and gene regulation in the brain. [] This research highlights the ongoing interest in leveraging tranylcypromine's structural features to develop novel therapeutics.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
